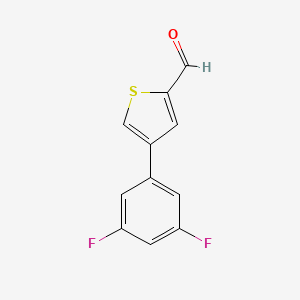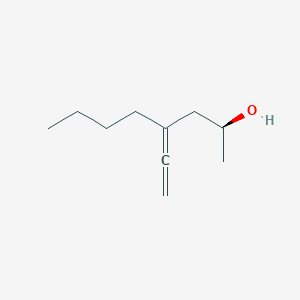
(2S)-4-Ethenylideneoctan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-4-Ethenylideneoctan-2-OL is an organic compound with a unique structure characterized by the presence of an ethenylidene group attached to an octan-2-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Ethenylideneoctan-2-OL typically involves the use of specific reagents and conditions to achieve the desired stereochemistry and functional groups. One common method involves the use of a Grignard reaction, where an appropriate alkyl halide is reacted with magnesium in an ether solvent to form the Grignard reagent. This reagent is then reacted with an aldehyde or ketone to form the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic hydrogenation or enzymatic processes. These methods are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(2S)-4-Ethenylideneoctan-2-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenylidene group can be reduced to form an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield an aldehyde or ketone, while reduction of the ethenylidene group may yield an alkane.
科学研究应用
(2S)-4-Ethenylideneoctan-2-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme-substrate interactions or as a model compound for studying metabolic pathways.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which (2S)-4-Ethenylideneoctan-2-OL exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are often the subject of ongoing research.
相似化合物的比较
Similar Compounds
(2S)-2-Hydroxyoctanoic Acid: Similar in structure but with a carboxylic acid group instead of an alcohol.
(2S)-2-Phenylcyclopropanaminium: Contains a cyclopropane ring and is used in different applications.
Uniqueness
(2S)-4-Ethenylideneoctan-2-OL is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
821782-83-6 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
InChI |
InChI=1S/C10H18O/c1-4-6-7-10(5-2)8-9(3)11/h9,11H,2,4,6-8H2,1,3H3/t9-/m0/s1 |
InChI 键 |
MZWWJPGKWZJFES-VIFPVBQESA-N |
手性 SMILES |
CCCCC(=C=C)C[C@H](C)O |
规范 SMILES |
CCCCC(=C=C)CC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


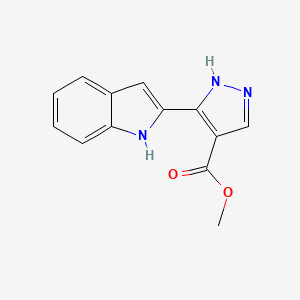

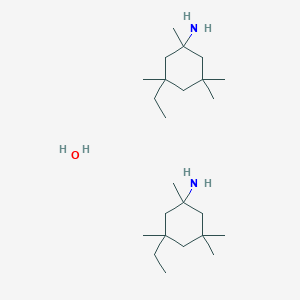
![1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-](/img/structure/B14211909.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide](/img/structure/B14211912.png)
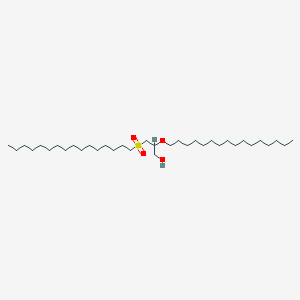
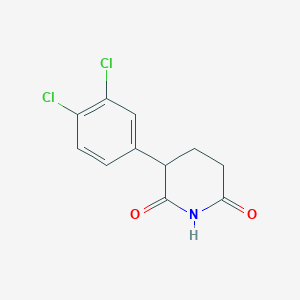
![5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one](/img/structure/B14211935.png)
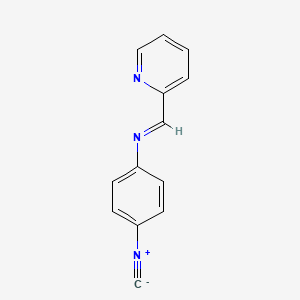
![N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide](/img/structure/B14211941.png)
![Ethane, 1,1'-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro-](/img/structure/B14211942.png)

![2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene](/img/structure/B14211948.png)
